4-Methylumbelliferylb-D-gentiotrioside
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Overview
Description
Preparation Methods
The synthesis of 4-Methylumbelliferylb-D-gentiotrioside typically involves the reaction of 4-methylumbelliferone with gentiotrioside under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pH conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-Methylumbelliferylb-D-gentiotrioside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Methylumbelliferylb-D-gentiotrioside has a wide range of applications in scientific research:
Chemistry: It is used as a fluorogenic substrate to study enzyme kinetics and mechanisms.
Biology: The compound is employed in assays to measure the activity of glycosidases and other enzymes.
Medicine: It is used in diagnostic tests to detect enzyme deficiencies and other metabolic disorders.
Industry: The compound finds applications in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism of action of 4-Methylumbelliferylb-D-gentiotrioside involves its hydrolysis by specific enzymes, leading to the release of 4-methylumbelliferone, which is fluorescent. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets and pathways involved include various glycosidases and other hydrolytic enzymes .
Comparison with Similar Compounds
4-Methylumbelliferylb-D-gentiotrioside can be compared with other similar compounds such as:
4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside: Used as a fluorogenic substrate for chitinase and chitotriosidase enzyme activity.
4-Methylumbelliferyl β-D-glucopyranoside: Used as a substrate for β-glucosidase.
4-Methylumbelliferyl β-D-cellobioside: Used in the study of cellulase activity.
These compounds share similar applications but differ in their specific enzyme targets and the nature of the glycosidic bond .
Properties
Molecular Formula |
C28H38O18 |
---|---|
Molecular Weight |
662.6 g/mol |
IUPAC Name |
4-methyl-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3 |
InChI Key |
FKYXQNIYOMUPSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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